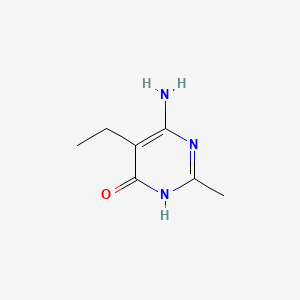

4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

Description

Overview of Pyrimidine (B1678525) Derivatives and Their Significance in Chemical and Biological Inquiry

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry and hold immense significance in biological systems and medicinal chemistry. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and various coenzymes. researchgate.net This prevalence in nature has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

The academic and industrial research into pyrimidine derivatives has revealed a vast spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. researchgate.net The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space for the design and synthesis of novel therapeutic agents. The exploration of these derivatives continues to be a vibrant area of research, driven by the need for new drugs to combat a wide range of diseases.

Research Landscape and Historical Context of Substituted Pyrimidinols

Substituted pyrimidinols, a subclass of pyrimidine derivatives characterized by a hydroxyl group on the pyrimidine ring, have been a subject of scientific investigation for many years. The tautomeric nature of hydroxypyrimidines, existing in equilibrium with their pyrimidinone forms, adds a layer of complexity and interest to their chemical behavior and biological interactions.

Historically, the synthesis of substituted pyrimidines has been a central theme in organic chemistry. Various synthetic methodologies have been developed to introduce a wide array of functional groups onto the pyrimidine core. These methods often involve the condensation of β-dicarbonyl compounds or their equivalents with amidines or ureas. The continual development of more efficient and regioselective synthetic routes is an ongoing effort in the field, enabling the creation of diverse libraries of substituted pyrimidinols for biological screening. Research has demonstrated that the nature and position of substituents on the pyrimidinol ring can dramatically influence the molecule's biological activity.

Scope and Research Focus on 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- and Related Pyrimidine Systems

While specific research on 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is not extensively documented, its structure allows for speculation on potential areas of academic inquiry. The molecule possesses several key functional groups that are of interest in medicinal chemistry:

An amino group at the 6-position: This group can act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets like enzymes and receptors.

An ethyl group at the 5-position: This alkyl substituent can influence the molecule's lipophilicity, potentially affecting its membrane permeability and pharmacokinetic properties.

A methyl group at the 2-position: This small alkyl group can also impact the molecule's steric and electronic properties.

A hydroxyl group at the 4-position (in its pyrimidinol tautomer): This group can also participate in hydrogen bonding and may be a key site for metabolic transformations.

A hypothetical research focus on this compound and related systems would likely involve its synthesis, characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry), and evaluation of its biological activities. Given the known activities of other amino-substituted pyrimidines, investigations could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Detailed research findings on closely related structures, such as 2-amino-6-methyl-4(3H)-pyrimidinone, have been reported, including their synthesis and evaluation for various biological activities. nih.gov For instance, studies on similar 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have explored their synthesis and potential applications, such as plant growth stimulation. researchgate.net

Table 1: Properties of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-

| Property | Value |

| CAS Number | 28224-69-3 |

| Molecular Formula | C₇H₁₁N₃O |

| IUPAC Name | 6-amino-5-ethyl-2-methylpyrimidin-4-ol |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethyl-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-6(8)9-4(2)10-7(5)11/h3H2,1-2H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMJEMVLACLWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146182 | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103980-51-4 | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Pyrimidinol, 6 Amino 5 Ethyl 2 Methyl Analogues

Established Synthetic Routes for Pyrimidinol Cores

The foundational step in synthesizing analogues of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is the construction of the pyrimidinol nucleus. This is typically achieved through well-established cyclization reactions or by modifying an existing pyrimidine (B1678525) ring via nucleophilic substitution.

The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, allows for the direct incorporation of various substituents based on the choice of starting materials.

The C-C-C component is typically a β-dicarbonyl compound or a related derivative, such as a β-ketoester or malonic ester. The N-C-N component can be an amidine, urea, thiourea, or guanidine (B92328). bu.edu.egwikipedia.org For instance, the reaction of a β-dicarbonyl compound with an amidine yields a 2-substituted pyrimidine, while condensation with urea or guanidine can produce 2-pyrimidinones (which exist in tautomeric equilibrium with 2-hydroxypyrimidines) and 2-aminopyrimidines, respectively. wikipedia.org

A prominent example of this type of reaction is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgmdpi.com This reaction and its variations are powerful tools for creating dihydropyrimidinone scaffolds, which can be further modified. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

Table 1: Common Reagents in Pyrimidine Ring Synthesis via Cyclization

| C-C-C Fragment Source | N-C-N Fragment Source | Resulting Pyrimidine Core |

|---|---|---|

| β-Diketone | Amidine | 2-Substituted Pyrimidine |

| β-Ketoester | Urea | 2-Pyrimidinone |

| Malonic Ester | Guanidine | 2-Aminopyrimidinone |

| α,β-Unsaturated Ketone | Benzamidine | Substituted Pyrimidine |

The mechanism of these reactions generally involves initial condensation between the N-C-N and C-C-C fragments, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The specific substituents on the final product are determined by the R-groups on the initial building blocks.

An alternative to de novo ring synthesis is the functionalization of a pre-formed pyrimidine ring. The pyrimidine nucleus is described as π-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.orgslideshare.netbhu.ac.in This strategy is highly effective for introducing hydroxyl and amino groups.

This method requires a pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., chloro or bromo), at one of the activated positions. The leaving group can then be displaced by a variety of nucleophiles. For example, treatment of a 4-chloropyrimidine with a hydroxide source can yield a 4-pyrimidinol. Similarly, reaction with ammonia (B1221849) or an amine can introduce an amino group at the target position. bu.edu.egwikipedia.org

The reactivity of these positions allows for sequential substitutions, although controlling the regioselectivity can be a challenge. It is known that for many 2,4-difunctionalized pyrimidines, nucleophilic attack by an amine often occurs preferentially at the C-4 position. google.com However, specific reaction conditions and the electronic nature of other ring substituents can influence the site of attack. google.com

Table 2: Examples of Nucleophilic Substitution on Pyrimidines

| Pyrimidine Substrate | Nucleophile | Position of Attack | Product Functional Group |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C-4 (preferentially) | 4-Amino |

| 4-Chloropyrimidine | Hydroxide | C-4 | 4-Hydroxyl (Pyrimidinol) |

| 2-Aminopyrimidine | Chlorine source | C-2 | 2-Chloro (reverse substitution) |

| 6-Chloropyrimidine | Hydrazine | C-6 | 6-Hydrazinyl |

Targeted Synthesis of Substituted Pyrimidinol Derivatives

To synthesize a specific analogue like 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, chemists must employ strategies that precisely control the placement of each substituent. This involves regioselective reactions and the use of appropriately substituted precursors.

Regioselectivity is paramount in the synthesis of polysubstituted pyrimidines. In cyclization reactions, the substitution pattern of the final product is dictated by the structure of the initial fragments. For the target compound, a plausible C-C-C fragment would be a β-ketoester bearing an ethyl group at the α-position, such as ethyl 2-ethylacetoacetate. Condensing this with an N-C-N fragment provides a direct route to a 5-ethylpyrimidine derivative.

Recent advances have focused on developing highly regioselective methods. For example, specific catalysts and reaction conditions have been developed to achieve selective amination at the C-2 position of the pyrimidine ring, even when the C-4 position is also reactive. acs.orgresearchgate.net Similarly, multicomponent reactions can be designed to proceed in a regioselective manner, affording a single, well-defined product. researchgate.netrsc.org Solvent-free reactions under microwave irradiation have also been reported to proceed with high regiospecificity in the synthesis of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

The introduction of alkyl groups like ethyl and methyl onto the pyrimidine ring is most commonly achieved by incorporating them into the starting materials for a cyclization reaction.

2-Methyl Group : This substituent is typically introduced using acetamidine (B91507) as the N-C-N building block in a condensation reaction with a β-dicarbonyl compound. wikipedia.org The methyl group of the acetamidine directly becomes the 2-methyl group of the resulting pyrimidine.

5-Ethyl Group : This group is generally incorporated via the C-C-C fragment. A starting material such as 2-ethyl-1,3-diketone or ethyl 2-ethylacetoacetate, when reacted with an appropriate N-C-N source, will yield a pyrimidine with an ethyl group at the 5-position.

An alternative, though less common, strategy involves the direct alkylation of a pre-formed pyrimidine ring. Reactions with Grignard or alkyllithium reagents can yield 4-alkylpyrimidines after an aromatization step. wikipedia.org However, controlling the regioselectivity of such additions can be difficult.

A plausible synthetic pathway for the core of 6-amino-5-ethyl-2-methyl-4-pyrimidinol would involve the condensation of ethyl 2-cyano-3-ethyl-3-hydroxyacrylate (or a similar activated precursor derived from ethyl 2-ethylacetoacetate) with acetamidine, followed by appropriate functional group manipulations.

The 6-amino group can be introduced in two primary ways: either during the initial ring formation or by subsequent substitution.

Incorporation during Cyclization : A common precursor for introducing an amino group is malononitrile or cyanoacetamide. For example, a three-component reaction between an aldehyde, malononitrile, and thiourea can produce 6-amino-4-aryl-2-mercaptopyrimidine derivatives. researchgate.net Adapting this strategy using precursors with the required ethyl and methyl groups is a viable route. A general procedure for preparing 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov

Nucleophilic Substitution : If a pyrimidine ring with a good leaving group at the 6-position (e.g., 6-chloropyrimidine) is synthesized first, the amino group can be introduced via a nucleophilic substitution reaction with ammonia or a protected amine equivalent. This provides a direct and often high-yielding method for installing the amino functionality.

Further derivatization of the amino group is also possible. For instance, methods exist for the intramolecular derivatization of amino-pyrimidine modified RNA, showcasing techniques to functionalize the amino group with various side chains. nih.gov

Optimization of Synthetic Efficiency and Yields

The quest for higher efficiency and yields in the synthesis of substituted pyrimidinols involves a multi-faceted approach, primarily centered on the refinement of catalyst systems and the meticulous optimization of reaction parameters.

The choice of catalyst is paramount in directing the reaction pathway and influencing the yield of pyrimidine synthesis. Both Brønsted and Lewis acids are commonly employed to catalyze the condensation reactions that form the pyrimidine ring. For instance, the Biginelli reaction, a well-established method for synthesizing dihydropyrimidinones which can be precursors to pyrimidinols, can be catalyzed by a variety of acidic catalysts. wikipedia.org

Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride have been shown to be effective. wikipedia.org More recently, indium(III) bromide has been utilized as a catalyst in multicomponent condensation reactions to produce pyrimidine derivatives. nih.gov In the context of synthesizing related 2-aminodihydropyrimidines, the optimization of conditions often involves screening different catalysts to achieve high conversion and minimize side product formation. units.it

Enzymatic synthesis has also emerged as a viable and green alternative. For example, yeast has been successfully used as a catalyst in the Biginelli reaction, leading to high yields of the desired products. wikipedia.org Furthermore, solid-phase synthesis protocols have been developed, which facilitate purification and can be amenable to combinatorial chemistry approaches for generating libraries of pyrimidine analogues. wikipedia.org

| Catalyst Type | Specific Examples | Typical Reaction | Key Advantages |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | Biginelli reaction | Readily available, effective for cyclization |

| Lewis Acids | Copper(II) trifluoroacetate, Boron trifluoride, Indium(III) bromide | Multicomponent condensation | High catalytic activity, can be used in small amounts |

| Enzymatic Catalysts | Yeast | Biginelli reaction | High selectivity, environmentally friendly |

| Heterogeneous Catalysts | Alkali-treated H-ZSM-5 zeolite | Solvent-free Biginelli reaction | Reusable, environmentally benign |

The optimization of reaction conditions, including solvent, temperature, and reaction time, is a critical step in maximizing the yield and purity of the target pyrimidinol analogues. The choice of solvent can significantly impact the reaction rate and selectivity. For the synthesis of 2-aminodihydropyrimidines, ethanol has been identified as an optimal solvent under microwave irradiation, leading to higher yields compared to solvent-free conditions or other solvents like water. units.it

Temperature is another crucial parameter. In the microwave-assisted synthesis of 2-aminodihydropyrimidines, a temperature of 120 °C was found to be optimal. units.it Lower temperatures resulted in incomplete conversion, while higher temperatures led to product decomposition. units.it Reaction time is also closely linked to temperature, with microwave-assisted syntheses often being completed in a matter of minutes. units.it

The stoichiometry of the reactants also plays a significant role. For instance, in the synthesis of ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate, using a twofold excess of guanidine hydrochloride improved the conversion to 90% and minimized the formation of byproducts. units.it

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol | Optimal for microwave-assisted synthesis of 2-aminodihydropyrimidines, leading to high yields. | units.it |

| Temperature | 120 °C | Optimal for microwave-assisted synthesis; lower temperatures lead to incomplete reaction, higher temperatures cause decomposition. | units.it |

| Reaction Time | 10 minutes | Sufficient for high conversion in microwave-assisted synthesis. | units.it |

| Reactant Stoichiometry | Excess guanidine hydrochloride | Improves conversion and minimizes byproduct formation. | units.it |

| Catalyst Loading | 5 mol% | Optimal concentration for some Lewis acid-catalyzed reactions. | nih.gov |

Green Chemistry Principles in Pyrimidinol Synthesis

The application of green chemistry principles to the synthesis of pyrimidinols and their analogues is gaining increasing attention to minimize the environmental impact of chemical processes. These principles focus on the use of renewable resources, reduction of waste, and the use of less hazardous substances.

One of the key green approaches is the use of environmentally benign solvents. Water and ethanol are preferred solvents for many pyrimidine syntheses. researchgate.net Solvent-free reactions, often facilitated by techniques such as grinding (mechanochemistry) or ball-milling, represent another significant green advancement. researchgate.netamazonaws.com These methods can lead to higher yields in shorter reaction times and simplify product isolation. researchgate.net

Microwave-assisted synthesis is a prominent green technology that has been successfully applied to the synthesis of pyrimidine derivatives. units.itresearchgate.net This technique often leads to dramatic reductions in reaction times, increased yields, and can enable reactions to be performed without a solvent. units.it

The use of reusable catalysts, such as zeolites, is another cornerstone of green chemistry. In the Biginelli reaction, alkali-treated H-ZSM-5 zeolite has been used as an efficient and recyclable catalyst under solvent-free ball-milling conditions, achieving high product yields. researchgate.net

| Green Chemistry Principle | Application in Pyrimidinol Synthesis | Advantages |

|---|---|---|

| Use of Greener Solvents | Employing water or ethanol as the reaction medium. | Reduced toxicity and environmental impact. researchgate.net |

| Solvent-Free Synthesis | Grindstone chemistry or ball-milling of reactants. | Eliminates solvent waste, simplifies purification, can increase reaction rates. researchgate.netamazonaws.com |

| Microwave-Assisted Synthesis | Rapid heating of reactants using microwave irradiation. | Drastically reduced reaction times, often higher yields, potential for solvent-free reactions. units.itresearchgate.net |

| Use of Reusable Catalysts | Employing solid catalysts like zeolites. | Catalyst can be recovered and reused, reducing waste and cost. researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single step (e.g., Biginelli reaction). | Increases atom economy, reduces the number of synthetic steps and purification stages. wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 4 Pyrimidinol, 6 Amino 5 Ethyl 2 Methyl Systems

Oxidation and Reduction Pathways of Pyrimidinol Derivatives

The oxidation and reduction of pyrimidinol derivatives are influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. The presence of electron-donating groups, such as amino and hydroxyl groups, generally makes the ring more susceptible to oxidation.

Oxidation: Pyrimidinol systems can undergo oxidation at various sites. The pyrimidine ring itself can be oxidized, leading to ring-opening products, or functional groups attached to the ring can be oxidized. For instance, the methyl group at the C2 position could potentially be oxidized to a hydroxymethyl or carboxyl group under strong oxidizing conditions. The amino group can also be a site of oxidation.

| Reaction Type | Potential Reagents | Expected Products |

| Oxidation | KMnO4, H2O2 | Ring-opened products, oxidized side chains |

| Reduction | H2/Pd, NaBH4 | Dihydropyrimidines, Tetrahydropyrimidines |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-donating substituents. bhu.ac.inresearchgate.net

Electrophilic Substitution: The presence of the amino and hydroxyl groups in 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is expected to activate the pyrimidine ring towards electrophilic attack. The most likely position for electrophilic substitution is the C5 position, which is activated by both the C4-hydroxyl and C6-amino groups. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of activated pyrimidines can occur under controlled conditions. chemicalbook.com

Nucleophilic Substitution: Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. bhu.ac.in In the case of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, the hydroxyl group at C4 is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution. organic-chemistry.org The amino group at C6 is also not a good leaving group under normal conditions.

| Reaction Type | Position of Attack | Activating/Deactivating Groups | Example Reaction |

| Electrophilic Substitution | C5 | -NH2, -OH (activating) | Nitration, Halogenation |

| Nucleophilic Substitution | C2, C4, C6 | Electron-withdrawing nature of the ring | Displacement of a tosylated hydroxyl group |

Exploration of Reaction Mechanisms

The mechanisms of reactions involving pyrimidinol derivatives are a subject of detailed study, often involving computational and kinetic investigations.

Mechanism of Tautomerization: The interconversion between tautomeric forms is often acid- or base-catalyzed and can proceed through water-mediated proton exchange. nih.gov The mechanism involves the formation of cationic or anionic intermediates through protonation or deprotonation, respectively, followed by rearrangement. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanism: Nucleophilic substitution on the pyrimidine ring typically proceeds through a two-step addition-elimination mechanism, known as the SNAr mechanism. nih.gov This involves the initial attack of the nucleophile to form a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov In the second step, the leaving group is eliminated to restore the aromaticity of the ring. In some cases, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, has been proposed. nih.gov

Tautomeric Equilibria and Interconversion Studies of Pyrimidinols

4-Pyrimidinol derivatives can exist in several tautomeric forms, primarily the hydroxy (enol) and keto (amide) forms. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. nih.govnih.govacs.org

For 4-hydroxypyrimidine, the equilibrium generally favors the keto tautomer, 4(3H)-pyrimidinone. nih.gov The introduction of an amino group at the C6 position and other substituents can influence this equilibrium. The tautomeric state of the molecule can significantly affect its chemical reactivity and biological activity. ias.ac.inresearchgate.net

Computational studies on related systems like 2-hydroxypyridine have shown that the equilibrium between tautomers is sensitive to the solvent's polarity. wuxibiology.com In the gas phase, the enol form may be more stable, while in polar solvents, the keto form is often favored. nih.gov

| Tautomer | General Stability in Polar Solvents | General Stability in Nonpolar Solvents |

| Hydroxy (enol) form | Less favored | More favored |

| Keto (amide) form | More favored | Less favored |

Spectroscopic Data for 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- Not Found in Publicly Available Sources

A comprehensive search for spectroscopic data pertaining to the chemical compound 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- (also known as 6-amino-5-ethyl-2-methylpyrimidin-4-ol, CAS No. 7279-55-2) did not yield sufficient experimental data to fulfill the requested detailed analysis. Publicly accessible scientific databases and literature sources lack the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data required for a thorough structural elucidation and spectroscopic characterization as outlined.

The requested article structure, focusing on:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Vibrational Spectroscopy (IR and Raman)

Mass Spectrometry (MS)

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unequivocal determination of the elemental composition of a molecule. For 6-amino-5-ethyl-2-methyl-4-pyrimidinol (C₇H₁₁N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

The expected fragmentation patterns in mass spectrometry for this compound would likely involve initial cleavages at the ethyl and methyl substituents. Based on studies of similar pyrimidine (B1678525) structures, characteristic fragmentation pathways could include the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the molecular ion. Subsequent fragmentation might involve the breakdown of the pyrimidine ring itself, a process that is often more complex. The stability of the pyrimidine ring, however, suggests that fragments resulting from the loss of side chains would be prominent in the mass spectrum.

Table 1: Predicted HRMS Fragmentation Data for 6-amino-5-ethyl-2-methyl-4-pyrimidinol

| Predicted Fragment | Chemical Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.0975 |

| [M-CH₃]⁺ | C₆H₈N₃O⁺ | 138.0662 |

| [M-C₂H₅]⁺ | C₅H₆N₃O⁺ | 124.0505 |

Note: The data in this table is predictive and based on the elemental composition of the parent molecule and its likely fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like 6-amino-5-ethyl-2-methyl-4-pyrimidinol, as it typically produces intact protonated molecules, [M+H]⁺. This allows for the straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide further structural insights through collision-induced dissociation (CID).

The fragmentation of the protonated molecule in ESI-MS/MS would be expected to follow pathways similar to those observed in other mass spectrometry techniques, with the loss of neutral molecules being a common feature. For instance, the loss of ammonia (B1221849) (NH₃) or water (H₂O) from the protonated parent molecule could be observed, depending on the site of protonation. The fragmentation pathways of protonated enaminones and other nitrogen-containing heterocycles have been studied, and by analogy, protonation of 6-amino-5-ethyl-2-methyl-4-pyrimidinol would likely occur on one of the ring nitrogen atoms or the exocyclic amino group, influencing the subsequent fragmentation cascade.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The highly conjugated system of the pyrimidine ring will give rise to intense π → π* transitions, likely in the range of 200-300 nm. The presence of non-bonding electrons on the nitrogen and oxygen atoms will result in weaker n → π* transitions, which typically appear at longer wavelengths and may be obscured by the more intense π → π* bands. The solvent environment can influence the position and intensity of these absorption bands.

Theoretical studies on similar heterocyclic compounds have been used to predict their absorption spectra. For instance, time-dependent density functional theory (TD-DFT) calculations have been employed to estimate the absorption maxima of related molecules, showing transitions in the 340-360 nm range in different media.

X-ray Crystallography for Definitive Molecular Conformation and Crystal Packing

Aminopyrimidinols can exist in several tautomeric forms, including the hydroxy-amino, keto-amino, and imino-enol forms. X-ray crystallographic studies of related compounds, such as 2-aminopyrimidin-4-(3H)-one, have shown a strong preference for the keto-amino tautomer in the solid state. materialsciencejournal.orgresearchgate.net This preference is driven by the formation of stable intermolecular hydrogen bonding networks. Therefore, it is highly probable that 6-amino-5-ethyl-2-methyl-4-pyrimidinol also crystallizes in its keto-amino tautomeric form. The crystal structure would reveal the precise locations of the hydrogen atoms, confirming this tautomeric state.

The crystal packing of 6-amino-5-ethyl-2-methyl-4-pyrimidinol is expected to be dominated by a network of intermolecular hydrogen bonds. nih.gov The amino group provides two hydrogen bond donors (N-H), while the keto group (C=O) and the ring nitrogen atoms act as hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding motifs.

Table 2: Predicted Hydrogen Bonding Parameters in the Crystal Structure of 6-amino-5-ethyl-2-methyl-4-pyrimidinol

| Donor-H···Acceptor | Typical Distance (Å) | Typical Angle (°) |

| N-H···O=C | 2.8 - 3.1 | 150 - 180 |

| N-H···N (pyrimidine) | 2.9 - 3.2 | 140 - 170 |

Note: The data in this table is based on typical values observed in the crystal structures of related aminopyrimidine compounds.

The hydrogen bonding capabilities of aminopyrimidines make them excellent candidates for co-crystallization, a technique used to modify the physicochemical properties of a compound. researchgate.net Co-crystallization studies of aminopyrimidines with various co-formers, particularly carboxylic acids, have been reported. acs.orgacs.orgresearchgate.net These studies reveal the formation of recurrent and stable supramolecular synthons, which are predictable patterns of intermolecular interactions.

The interaction between the amino group of the pyrimidine and the carboxylic acid group of a co-former typically results in the formation of a robust hydrogen-bonded complex. The analysis of these co-crystals provides insights into the principles of molecular recognition and crystal engineering. It is anticipated that 6-amino-5-ethyl-2-methyl-4-pyrimidinol would form stable co-crystals with a variety of ligands and cofactors, driven by the formation of predictable hydrogen-bonded synthons.

In-Silico Analysis of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-: A Search for Computational Data

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical modeling studies for the chemical compound 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-. Despite the availability of research on structurally related pyrimidine derivatives, detailed analyses focusing on the electronic structure, vibrational frequencies, molecular electrostatic potential, and receptor binding predictions for this particular molecule are not present in the reviewed literature.

Computational methods such as Density Functional Theory (DFT) and molecular docking simulations are powerful tools for elucidating the properties and potential biological activity of chemical compounds. DFT calculations provide fundamental insights into a molecule's electronic characteristics, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. Vibrational frequency analysis via DFT aids in the interpretation of spectroscopic data, while Molecular Electrostatic Potential (MEP) mapping identifies the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack.

Similarly, molecular docking and dynamics simulations are instrumental in drug discovery and design. These techniques predict how a ligand might bind to a protein's active site and assess the stability and flexibility of the resulting complex. Such studies are common for novel compounds with therapeutic potential. For instance, research on related aminopyrimidinol derivatives has utilized these methods to explore their efficacy as inhibitors for specific biological targets like the fibroblast growth factor receptor 4.

However, searches for dedicated studies applying these computational methodologies to 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- have not yielded specific results. While general principles of computational chemistry can be applied to hypothesize its behavior, a detailed, data-driven article as per the requested structure cannot be generated without published research focused solely on this compound. The scientific community has explored various substituted pyrimidines, but the specific combination of 6-amino, 5-ethyl, and 2-methyl groups on the 4-pyrimidinol core appears to be an area yet to be investigated through the computational lenses of DFT and molecular dynamics.

Computational Chemistry and Theoretical Modeling of 4 Pyrimidinol, 6 Amino 5 Ethyl 2 Methyl

Molecular Docking and Dynamics Simulations

Water-Mediated Interactions and Solvent Effects

The interaction of a molecule with its solvent environment, particularly water, is fundamental to its chemical and biological behavior. For 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, the amino (-NH2) and hydroxyl (-OH) groups are expected to be primary sites for hydrogen bonding with water molecules. These interactions govern the compound's solubility, conformational stability, and its ability to bind to biological targets.

Computational analyses of binding site water molecules offer a complete structural and thermodynamic picture, and their application is now common in the pharmaceutical industry. rsc.org Methods such as WaterFLAP and MobyWat can be used to analyze water network perturbations upon ligand binding. acs.org The accurate prediction of the location and energetic contributions of these water molecules is a significant challenge in structure-based drug design. soton.ac.uk For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives, which are highly hydrophobic, have shown that their limited water solubility can be a barrier to bioavailability, a challenge that could potentially apply to other substituted pyrimidines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. imist.ma These models are pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds. rsc.orgniscpr.res.in For pyrimidine (B1678525) derivatives, QSAR studies have been successfully applied to develop inhibitors for various biological targets, including focal adhesion kinase (FAK) and influenza virus neuraminidase. rsc.orgniscpr.res.in

A QSAR study typically involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical model. niscpr.res.inresearchgate.net For a series of pyrimidine-based FAK inhibitors, a 3D-QSAR model indicated that hydrophobic and hydrogen-bond donor fields have a significant impact on their inhibitory activity. rsc.org Similarly, a study on aminopyridazine derivatives showed the importance of aromaticity and hydrophobicity for binding to the GABA-A receptor. dovepress.com

Ligand efficiency (LE) is a related metric used to assess the binding efficiency of a compound relative to its size. It helps in identifying small, efficient fragments that can be grown into more potent drug candidates. While specific QSAR and LE studies on 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- are not available, the principles from studies on analogous pyrimidines would be directly applicable. Descriptors related to the ethyl, methyl, amino, and hydroxyl groups would be correlated with activity to guide the design of more potent analogues.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Defines the size and shape complementarity with the binding site. |

| Hydrophobic | LogP (Partition coefficient), Hydrophobic fields | Crucial for membrane permeability and hydrophobic interactions in the binding pocket. rsc.org |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Donor/Acceptor fields | Determines the strength and specificity of interactions with protein residues. rsc.org |

Theoretical Studies on Protonation Processes and pKa Prediction

The acid dissociation constant (pKa) is a critical parameter that determines the protonation state of a molecule at a given pH. nih.gov For 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, the primary sites for protonation are the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. The molecule's charge at physiological pH (around 7.4) will significantly influence its solubility, membrane permeability, and binding affinity to its biological target.

Computational chemistry offers several methods for pKa prediction. A common approach involves using a thermodynamic cycle that separates the process into gas-phase and solvation free energies. nih.govresearchgate.net High-level quantum mechanical methods, such as the G1, G2, and G3 extrapolation methods, combined with a solvation model like CPCM, have been used to predict the pKa values of related aminopyridines. nih.gov Studies have shown that such methods can achieve a high degree of accuracy, with standard deviations as low as 0.69 pKa units from experimental values. nih.govresearchgate.net For drug-like amines, semi-empirical methods like PM3/COSMO can also provide rapid and relatively accurate pKa predictions, making them suitable for screening large numbers of compounds. core.ac.uk

For 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, the basicity of the amino group and the ring nitrogens would be influenced by the electronic effects of the other substituents (methyl, ethyl, and hydroxyl groups). Predicting the precise pKa values would require specific calculations, but the established theoretical methods provide a reliable pathway to determine its likely protonation state under physiological conditions.

| Method | Description | Typical Application |

|---|---|---|

| Ab initio + Continuum Solvation | Uses high-level quantum mechanics (e.g., G1, G2) for gas-phase energies and a continuum model (e.g., CPCM) for solvation. nih.gov | High-accuracy prediction for a small number of molecules. |

| Semi-empirical + Continuum Solvation | Employs faster semi-empirical methods (e.g., AM1, PM3) with solvation models (e.g., COSMO, SMD). core.ac.uk | Rapid pKa prediction for thousands of drug-like molecules. core.ac.uk |

| Graph Neural Networks (GNN) | A machine learning approach trained on large datasets of known pKa values to predict values based on molecular graph representations. nih.gov | Fast and accurate prediction for large chemical libraries. |

Non-Linear Optical Properties (NLO) Investigation

Non-linear optical (NLO) materials are capable of altering the properties of light and have significant applications in optoelectronics, data processing, and sensor technology. researchgate.net Organic molecules, particularly those with extended π-conjugated systems featuring electron-donating and electron-accepting groups (a "push-pull" architecture), often exhibit strong NLO responses.

The pyrimidine ring is an attractive scaffold for NLO materials because its π-deficient and electron-withdrawing nature can be combined with electron-donating substituents to create effective push-pull systems. rsc.orgrsc.org In 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, the electron-donating amino group and the electron-withdrawing pyrimidine ring form such a system, suggesting it may possess NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the NLO properties of newly synthesized pyrimidine derivatives. rsc.orgrsc.org Studies show that the crystalline environment can significantly enhance NLO behavior. rsc.orgrsc.org While specific values for 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- have not been reported, theoretical calculations on similar structures can provide an estimate of its potential as an NLO material.

| Property | Description | Calculated Value (esu) |

|---|---|---|

| αtotal | Total linear polarizability | 4.78 x 10-23 |

| βtotal | First-order hyperpolarizability | 1.11 x 10-29 |

| χ(3) | Third-order NLO susceptibility | Superior to known chalcone (B49325) derivatives rsc.org |

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Modification of the Pyrimidinol Core and Substituents

The pyrimidine (B1678525) ring is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine (B94841) bases of DNA and RNA and to interact with a wide range of biological targets. nih.gov The substituents on this core play a pivotal role in modulating the compound's physicochemical properties and its interactions with target proteins.

The alkyl groups at the C2 and C5 positions, a methyl and an ethyl group respectively, are critical in defining the steric and electronic profile of the molecule. The size, shape, and lipophilicity of these substituents can significantly influence the compound's binding affinity and selectivity for its biological target.

The 2-methyl group is a relatively small, lipophilic substituent. Its presence can influence the electronic distribution within the pyrimidine ring and provide a key interaction point within a hydrophobic pocket of a target protein. In many kinase inhibitors, for example, small alkyl groups at this position are known to enhance binding affinity by fitting into specific hydrophobic regions of the ATP-binding site.

The following table illustrates hypothetical SAR data for modifications at the C2 and C5 positions, based on general principles observed in pyrimidine derivatives.

| Compound | R1 (C2-position) | R2 (C5-position) | Relative Activity |

| A | -CH₃ | -H | 1.0 |

| B | -CH₃ | -CH₃ | 2.5 |

| C | -CH₃ | -CH₂CH₃ | 5.0 |

| D | -CH₂CH₃ | -CH₂CH₃ | 3.0 |

| E | -H | -CH₂CH₃ | 0.5 |

This table is illustrative and based on general SAR principles.

The amino and hydroxyl groups are key pharmacophoric features that are capable of forming hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov

The 4-hydroxyl group is also a key hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual capability allows for versatile interactions with a variety of amino acid residues in a protein's active site. The acidity of the hydroxyl group, influenced by the electronic nature of the pyrimidine ring, can also be a factor in its interaction profile. Experimental studies on compounds like propofol (B549288) have demonstrated that the hydroxyl group plays a dominant role in molecular recognition with protein receptors. nih.gov

Together, the amino and hydroxyl groups create a specific hydrogen-bonding pattern that can be critical for the compound's biological activity. The ability of the pyrimidinol core to act as a bioisostere for the adenine (B156593) ring of ATP often relies on the precise arrangement of these hydrogen-bonding groups to mimic the interactions of adenine with the hinge region of kinases. rsc.org

Rational Design Strategies for Enhanced Biological Interactions

Rational drug design aims to improve the biological activity and selectivity of a lead compound through targeted modifications based on an understanding of its SAR. nih.gov For 6-amino-5-ethyl-2-methyl-4-pyrimidinol, several strategies could be employed:

Scaffold Hopping and Core Modification: While maintaining the key pharmacophoric elements, the pyrimidinol core could be replaced with other heterocyclic systems to explore new interaction possibilities and improve physicochemical properties.

Substituent Modification:

Alkyl Groups: The ethyl and methyl groups could be systematically varied to explore the limits of the hydrophobic pockets in the target protein. Introducing conformational constraints, such as cyclopropyl (B3062369) groups, could also enhance binding by reducing the entropic penalty upon binding.

Functional Group Bioisosteres: The amino and hydroxyl groups could be replaced with bioisosteres to fine-tune hydrogen bonding capacity, pKa, and metabolic stability. For example, a hydroxyl group could be replaced with a fluoromethyl group to alter its electronic properties while maintaining a similar size.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to predict the binding mode of the compound and to design modifications that enhance key interactions.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding SAR and for guiding the design of new compounds. nih.gov

In the absence of a known target structure, a pharmacophore model can be generated from a set of active and inactive molecules. This model defines the essential 3D arrangement of functional groups required for biological activity. For 6-amino-5-ethyl-2-methyl-4-pyrimidinol, a pharmacophore model would likely include:

A hydrogen bond donor feature (from the 6-amino group).

A hydrogen bond donor/acceptor feature (from the 4-hydroxyl group).

One or more hydrophobic features (from the ethyl and methyl groups).

The aromatic ring of the pyrimidinol core.

This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric profile. science.govnih.gov

Fragment-based drug design (FBDD) is an approach where small molecular fragments are screened for weak binding to a target, and then grown or linked together to create a more potent lead compound. numberanalytics.comnih.gov The pyrimidinol core of 6-amino-5-ethyl-2-methyl-4-pyrimidinol can be considered a key fragment.

In an FBDD approach, the unsubstituted or minimally substituted aminopyrimidinol core could be screened to see if it binds to the target. If it does, X-ray crystallography or NMR spectroscopy could be used to determine its binding mode. This information would then guide the "growing" of the fragment by adding substituents, such as the ethyl and methyl groups, to exploit nearby binding pockets and enhance affinity. deeporigin.comyoutube.com This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency. nih.gov

Molecular Interactions and Biochemical Mechanisms of Action

Enzyme Inhibition Studies

Kinase Inhibition Mechanisms (e.g., Receptor Tyrosine Kinases, FGFR4)

Research has identified 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, often referred to as a 2-amino-4,6-dimethylpyrimidin-5-ol derivative in relevant literature, as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. nih.govnih.gov A study focused on a series of aminopyrimidinol derivatives found that a compound designated as 6O , which is structurally related to 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl-, demonstrated significant inhibitory activity against FGFR4. nih.govnih.gov

The mechanism of inhibition is attributed to the compound's ability to bind to the kinase domain of FGFR4. Molecular docking studies have revealed that the dimethylpyrimidine core of the compound, in conjunction with other structural features, allows for a conformation that facilitates strong binding interactions within the ATP-binding pocket of the enzyme. nih.gov Specifically, the presence of methyl groups on the pyrimidine (B1678525) ring can influence the binding affinity and selectivity. While in many cases, these methyl groups can cause a steric clash with the hinge region of the kinase domain, thereby weakening the binding affinity, certain substitutions on other parts of the molecule can overcome this, leading to potent and selective inhibition. nih.gov

For instance, the compound 6O exhibited a high degree of selectivity for FGFR4 over other members of the FGFR family (FGFR1-3). nih.govnih.gov This selectivity is proposed to arise from the steric hindrance that the methyl groups on the pyrimidine ring create with specific amino acid residues in the hinge loop of FGFR1-3, which is not present to the same extent in FGFR4. nih.gov

Inhibition of Nucleoside Phosphorylases (e.g., Purine (B94841) Nucleoside Phosphorylase)

Currently, there is a lack of specific scientific literature detailing the direct inhibitory effects of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- on nucleoside phosphorylases, such as Purine Nucleoside Phosphorylase (PNP). While other pyrimidine and purine analogs have been investigated as PNP inhibitors, dedicated studies on this particular compound are not available in the public domain.

Interactions with Thymidylate Synthetase and Related Enzymes

There is no available research specifically investigating the interactions of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- with thymidylate synthetase or related enzymes. Studies on other substituted pyrimidine derivatives have shown interactions with this class of enzymes, but these findings cannot be directly extrapolated to the compound .

Interaction with Nucleic Acids (DNA and RNA)

Scientific literature does not currently contain studies that have investigated the direct interaction of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- with nucleic acids such as DNA or RNA.

Modulation of Specific Biological Pathways and Receptors

The primary biological pathway modulated by 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- is the FGFR4 signaling pathway. nih.govnih.gov As an inhibitor of FGFR4, it can block the downstream signaling cascades that are activated by the binding of fibroblast growth factors (FGFs) to this receptor. This inhibition has been shown to be effective in preclinical models of hepatocellular carcinoma where the FGF19/FGFR4 signaling axis is often overactive. nih.gov Beyond its well-documented effects on the FGFR4 pathway, there is no significant evidence to suggest its modulation of other specific biological pathways or receptors.

Binding Affinity and Selectivity Profiling at the Molecular Level

The binding affinity and selectivity of 4-Pyrimidinol, 6-amino-5-ethyl-2-methyl- analogs have been primarily characterized in the context of FGFR kinases. The compound 6O was found to be a highly selective inhibitor of FGFR4. nih.govnih.gov

Molecular docking studies have provided insights into the structural basis for this selectivity. It has been proposed that the methyl groups on the pyrimidine ring of the compound may sterically clash with the hinge region of the kinase domains of FGFR1, FGFR2, and FGFR3, thus preventing efficient binding. In contrast, the active site of FGFR4 can accommodate these methyl groups, allowing for a more favorable binding interaction. nih.gov

The following table summarizes the reported inhibitory activity of a closely related analog (Compound 6O ) against different FGFR family members, highlighting its selectivity.

| Kinase Target | Percent Inhibition (%) at 1 µM |

| FGFR1 | < 10 |

| FGFR2 | < 10 |

| FGFR3 | < 10 |

| FGFR4 | > 95 |

Data is illustrative and based on findings for Compound 6O from Chaudhary et al. (2022).

This high degree of selectivity for FGFR4 over other receptor tyrosine kinases is a key feature of the molecular profile of this class of compounds.

Applications and Advanced Research Trajectories of Pyrimidinol Derivatives

Building Blocks in Advanced Organic Synthesis

Pyrimidine (B1678525) derivatives are fundamental building blocks in the field of organic synthesis, prized for their utility in constructing more complex molecular architectures. derpharmachemica.comnih.gov Their inherent reactivity and multiple functionalization points make them ideal starting materials for a wide array of chemical transformations.

One of the most powerful strategies employing these scaffolds is multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgbohrium.com Pyrimidinol derivatives, particularly aminopyrimidines, are excellent substrates for MCRs, enabling the rapid and sustainable synthesis of diverse heterocyclic libraries. organic-chemistry.orgresearchgate.net For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.org This sustainable approach is notable for its use of alcohols, which can be derived from biomass, and its generation of only water and hydrogen as byproducts. organic-chemistry.org

The versatility of pyrimidine derivatives as building blocks is further demonstrated in their use to create fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The pyrimidine ring can be readily annulated with other rings to generate a variety of bicyclic and polycyclic structures. derpharmachemica.comsciencescholar.us

Table 1: Examples of Multicomponent Reactions Involving Pyrimidine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

| Iridium-catalyzed alcohol condensation | Amidines, Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines | organic-chemistry.org |

| Biginelli-like reaction | 5-aminopyrazol-3-one, Aromatic aldehydes, Guanidine (B92328) | - | 3-aminopyrazolo[3,4-d]pyrimidine derivatives | mdpi.com |

| One-pot cyclocondensation | 4-amino nicotino nitrile, Formamide/Urea/Thiourea | Microwave irradiation/Traditional heating | Fused 4-amino pyrimidines | sciencescholar.us |

Functional Materials Research: Self-Healing Polymers and Supramolecular Systems

In the realm of materials science, the unique structural features of pyrimidinol derivatives, particularly their capacity for forming multiple hydrogen bonds, are being harnessed to create advanced functional materials.

Self-Healing Polymers: These are smart materials capable of autonomously repairing damage. e3s-conferences.orgresearchgate.net A key strategy in designing intrinsic self-healing polymers is the incorporation of reversible non-covalent bonds into the polymer network. nih.gov Hydrogen bonds are particularly attractive for this purpose due to their directionality and tunable strength. researchgate.netnih.gov The ureidopyrimidinone (UPy) moiety, which is structurally related to aminopyrimidinols, is a well-established functional group for inducing self-healing properties in polymers. e3s-conferences.orgacs.org The UPy unit can form strong and specific quadruple hydrogen bonds, leading to the formation of robust yet reversible supramolecular polymer networks. e3s-conferences.orgnih.gov When the material is damaged, these hydrogen bonds can break and reform upon contact, effectively healing the crack and restoring the material's integrity. researchgate.net

Supramolecular Systems: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The ability of pyrimidinol derivatives to engage in specific and directional hydrogen bonding makes them excellent building blocks for designing complex supramolecular assemblies. researchgate.net For example, co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid have been synthesized and structurally characterized. In these systems, the aminopyrimidine and carboxylic acid components are held together by a network of intermolecular hydrogen bonds, forming well-defined supramolecular architectures. researchgate.net Such studies are crucial for understanding the principles of molecular recognition and for the bottom-up design of new materials with tailored properties. The cooperative nature of multiple hydrogen bonds in these systems can lead to highly stable and ordered structures.

Development of Analytical Methodologies for Biochemical Monitoring

The biological significance of pyrimidines as components of nucleic acids and their involvement in various metabolic pathways necessitates the development of sensitive and reliable analytical methods for their detection and quantification in biological samples. nih.govnih.gov Such methods are crucial for diagnosing inborn errors of metabolism, monitoring disease progression, and in pharmacokinetic studies of pyrimidine-based drugs. nih.govnih.gov

A prominent technique in this field is liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly ultra-performance liquid chromatography (UPLC) coupled with MS/MS. nih.govnih.govresearchgate.netplos.org This methodology offers high sensitivity, specificity, and throughput for the simultaneous analysis of multiple pyrimidine metabolites in complex biological matrices such as urine. nih.govresearchgate.netplos.org For instance, a robust LC-MS/MS method has been developed for the quantitative determination of uracil, thymine, thymidine, dihydrouracil, and dihydrothymine (B131461) in urine, which are key biomarkers for several metabolic disorders. nih.gov The sample preparation is often straightforward, involving a simple dilution of the urine sample, and the chromatographic separation can be achieved rapidly. researchgate.netplos.org

Table 2: Key Parameters of a UPLC-MS/MS Method for Pyrimidine Metabolite Analysis in Urine

| Parameter | Description |

| Instrumentation | UPLC system coupled to a tandem mass spectrometer |

| Sample Type | Urine |

| Analytes | Uracil, Thymine, Thymidine, Dihydrouracil, Dihydrothymine, etc. nih.govresearchgate.net |

| Sample Preparation | Simple dilution with an aqueous buffer nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Diagnosis of inborn errors of pyrimidine metabolism nih.govnih.gov |

The development of these analytical methods allows for the reliable diagnosis of an extended range of purine (B94841) and pyrimidine disorders from a single urine sample, facilitating easier inclusion into routine clinical workflows. researchgate.netplos.org

Probes for Chemical Biology and Biological Pathway Elucidation

Aminopyrimidinol derivatives are valuable tools in chemical biology for probing biological systems and elucidating complex cellular pathways. nih.govresearchgate.net Their ability to mimic endogenous purines and pyrimidines allows them to interact with specific biological targets, such as enzymes, and modulate their activity. nih.gov

A significant application of pyrimidine derivatives is in the development of kinase inhibitors. nih.govnih.govacs.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. acs.org The amino and hydroxyl groups on the pyrimidinol ring can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. nih.gov By designing and synthesizing libraries of pyrimidine derivatives and screening them against various kinases, researchers can identify potent inhibitors that can be used as chemical probes to study the function of specific kinases in cellular processes. nih.govacs.orgacs.org

Furthermore, pyrimidinol derivatives can be modified with fluorophores to create fluorescent probes for detecting enzyme activity. nih.govnih.gov These probes are designed to be non-fluorescent or to emit at a specific wavelength, and upon interaction with the target enzyme, a change in their fluorescence properties occurs. nih.gov This "turn-on" or ratiometric response allows for the real-time monitoring of enzyme activity in living cells with high sensitivity and spatial resolution. nih.govresearchgate.netrsc.org For example, a fluorescent probe for amino acid identification was developed by combining a pyrimidine intermediate with a BODIPY fluorophore. bohrium.com

Precursors in the Synthesis of Complex Heterocyclic Scaffolds

The pyrimidine nucleus is a versatile precursor for the synthesis of a wide variety of more complex, fused heterocyclic scaffolds, many of which are of significant medicinal importance. derpharmachemica.comsciencescholar.usresearchgate.netnih.gov The strategic functionalization of the pyrimidine ring allows for subsequent cyclization reactions to build additional rings onto the core structure.

A prominent example is the use of aminopyrimidine derivatives in the synthesis of purine and pteridine (B1203161) analogues. nih.govmdpi.comresearchgate.net Purines are fundamental components of DNA and RNA, and their analogues are widely used as anticancer and antiviral drugs. nih.gov The synthesis of purine derivatives can be achieved by constructing the imidazole (B134444) ring onto a pre-existing pyrimidine scaffold. mdpi.com For instance, 5,6-diaminouracils, which are derivatives of aminopyrimidinol, can be condensed with various reagents to form the purine or pteridine ring system. nih.govmdpi.com

The synthesis of fused pyrimidines can be achieved through various synthetic strategies, including intramolecular cyclization of appropriately substituted pyrimidines or through multicomponent reactions that assemble the fused system in a single step. mdpi.comresearchgate.netnih.gov For example, new series of fused 4-amino pyrimidine derivatives have been synthesized using 4-amino nicotino nitrile as a precursor, which then undergoes cycloaddition reactions with reagents like formamide, urea, or thiourea. sciencescholar.us These reactions lead to the formation of pyridopyrimidines and other related fused systems. derpharmachemica.commdpi.com The development of efficient and diverse synthetic routes to these complex heterocyclic scaffolds is a major focus of medicinal chemistry research, as it provides access to novel chemical entities with potential therapeutic applications. derpharmachemica.commdpi.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-5-ethyl-2-methyl-4-pyrimidinol, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a pyrimidine backbone modified at positions 2, 5, and 5. For example, chlorination of precursor compounds (e.g., 6-chloro derivatives) followed by nucleophilic substitution with ethyl and methyl groups can introduce substituents .

- Step 2 : Use ammonium acetate or hydrazine hydrate for amination at position 6, ensuring controlled pH (6.5–7.5) and temperature (70–90°C) to avoid side reactions .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor with HPLC using a C18 column and ammonium acetate buffer (pH 6.5) .

Q. How can the structure of 6-amino-5-ethyl-2-methyl-4-pyrimidinol be confirmed experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR. For example, the methyl group at position 2 appears as a singlet (~δ 2.1 ppm), while the ethyl group at position 5 shows a triplet (CH2, δ 1.3 ppm) and quartet (CH3, δ 0.9 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) at m/z 196.1 (CHNO). Fragmentation patterns (e.g., loss of NH, m/z 179) validate substituent positions .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement, particularly the planar pyrimidine ring and substituent orientations .

Q. What are the key reactivity patterns of this compound under acidic or basic conditions?

- Methodology :

- Acidic Conditions : Test stability in HCl (0.1–1 M). The amino group at position 6 may protonate, altering solubility. Monitor via UV-Vis spectroscopy (λ ~270 nm) .

- Basic Conditions : Expose to NaOH (0.1–1 M). Hydroxyl groups at position 4 may deprotonate, increasing nucleophilicity. Track changes using potentiometric titration .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 6-amino-5-ethyl-2-methyl-4-pyrimidinol?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase). The ethyl and methyl groups may enhance hydrophobic interactions in the active site .

- ADMET Prediction : Apply SwissADME to assess pharmacokinetics. LogP (~1.8) suggests moderate lipophilicity, while topological polar surface area (TPSA ~85 Ų) indicates membrane permeability .

- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to evaluate binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. How can contradictory data on its antimicrobial activity be resolved?

- Methodology :

- Dose-Response Curves : Test across concentrations (1–100 µM) in E. coli and S. aureus. Use MIC (minimum inhibitory concentration) assays with resazurin dye for viability quantification .

- Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) to identify upregulated stress-response genes (e.g., sodA, katG) .

- Synergy Testing : Combine with β-lactams or fluoroquinolones. Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .

Q. What strategies improve regioselectivity in functionalizing the pyrimidine ring?

- Methodology :

- Protecting Groups : Temporarily block the amino group at position 6 with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to positions 2 or 5 .

- Catalysis : Use Pd(OAc) for Suzuki-Miyaura coupling at position 2. Methyl groups enhance steric hindrance, favoring para-substitution .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic attacks at position 4 .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodology :

- Standardized Protocols : Re-test solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using nephelometry for turbidity measurement .

- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nanomaterial aggregation, which may artificially reduce solubility .

- QC Cross-Validation : Compare batches synthesized via divergent routes (e.g., amination vs. alkylation-first approaches) to isolate method-dependent variability .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 196.2 g/mol | HRMS | |

| LogP | 1.8 (predicted) | SwissADME | |

| Aqueous Solubility (25°C) | 2.3 mg/mL | Nephelometry | |

| Melting Point | 215–218°C | DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.